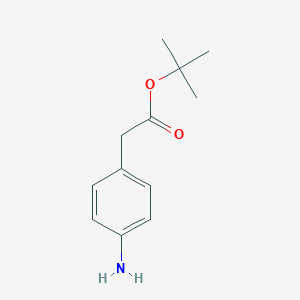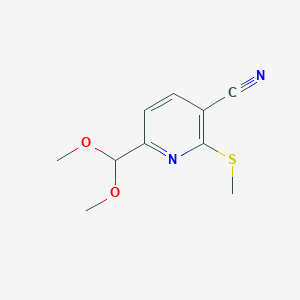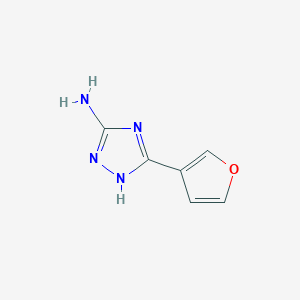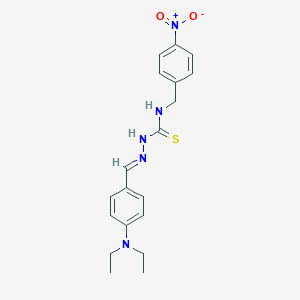
2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, commonly known as DDC, is a chemical compound that has been widely studied for its potential applications in scientific research. DDC is a thiosemicarbazone derivative, which means that it contains a sulfur atom and a carbonyl group. This compound has been found to have a variety of interesting properties, including anti-tumor and anti-viral activity, as well as the ability to chelate metal ions.
Mécanisme D'action
The mechanism of action of DDC is not fully understood, but it is thought to involve the chelation of metal ions, particularly iron. Iron is essential for the growth and proliferation of cancer cells, and DDC has been found to inhibit the activity of iron-dependent enzymes that are involved in tumor growth. DDC has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, DDC has also been found to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-viral activity against a number of different viruses, including HIV and hepatitis C. DDC has also been found to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DDC is its relatively simple synthesis method and low cost. This makes it a useful compound for laboratory experiments and research. However, one limitation of DDC is its potential toxicity. This compound has been found to be cytotoxic, which means that it can be toxic to cells. This may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on DDC. One area of interest is in the development of new anti-cancer therapies based on this compound. Researchers are also interested in exploring the potential use of DDC for the treatment of viral infections and inflammatory diseases. Another area of research is in the development of new synthetic methods for DDC and related compounds. Overall, DDC is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DDC involves the reaction of 4-nitrobenzaldehyde and diethylamine to form the Schiff base, which is then reacted with thiosemicarbazide to form the final product. The synthesis of DDC is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
DDC has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. DDC has been found to have anti-tumor activity against a variety of different cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of tumor cells in animal models.
Propriétés
Numéro CAS |
186453-65-6 |
|---|---|
Nom du produit |
2-((4-(Diethylamino)phenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide |
Formule moléculaire |
C19H23N5O2S |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C19H23N5O2S/c1-3-23(4-2)17-9-5-16(6-10-17)14-21-22-19(27)20-13-15-7-11-18(12-8-15)24(25)26/h5-12,14H,3-4,13H2,1-2H3,(H2,20,22,27)/b21-14+ |
Clé InChI |
SDPFBEZJZAIWRO-KGENOOAVSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-n itrophenyl)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



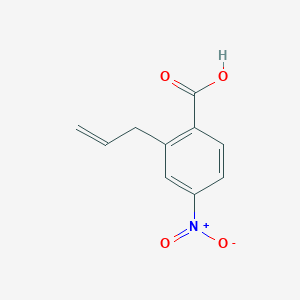

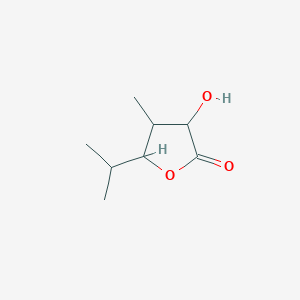


![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)
